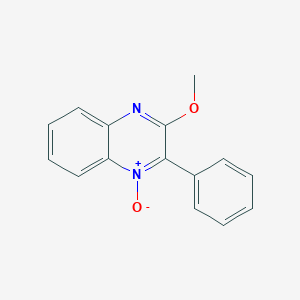
3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have a wide range of applications, including in the field of neuroscience and pharmacology. In
Aplicaciones Científicas De Investigación
3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes such as learning and memory. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium involves its ability to bind to the NMDA receptor and block its activity. This results in a decrease in the influx of calcium ions into the neuron, which is responsible for the excitotoxicity observed in various neurological disorders. Additionally, this compound has been found to increase the release of dopamine, a neurotransmitter involved in the regulation of movement and mood.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium have been extensively studied. It has been found to have a neuroprotective effect by reducing the damage caused by excitotoxicity. Additionally, this compound has been found to improve cognitive function and memory in animal models. Furthermore, it has been shown to have potential therapeutic effects in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium is its potent and selective activity against the NMDA receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium. One potential area of research is the development of more selective and potent NMDA receptor antagonists. Additionally, this compound could be further studied for its potential therapeutic effects in the treatment of various neurological disorders. Furthermore, the biochemical and physiological effects of this compound could be further explored to gain a better understanding of its mechanism of action. Finally, the potential toxicity and side effects of this compound could be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium is a chemical compound with significant potential in the field of scientific research. Its potent activity against the NMDA receptor and potential therapeutic effects in the treatment of various neurological disorders make it a valuable tool for researchers. However, its potential toxicity and side effects need to be carefully monitored in lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium involves the reaction of 2-phenylquinoxaline with dimethyl sulfate and sodium hydroxide in methanol. This process results in the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
Propiedades
Número CAS |
18457-83-5 |
|---|---|
Nombre del producto |
3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium |
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
3-methoxy-1-oxido-2-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-14(11-7-3-2-4-8-11)17(18)13-10-6-5-9-12(13)16-15/h2-10H,1H3 |
Clave InChI |
HQRWJMZEPSEBJT-UHFFFAOYSA-N |
SMILES |
COC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
SMILES canónico |
COC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Sinónimos |
2-Methoxy-3-phenylquinoxaline 4-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

